molecular formula C16H20N8O3S2 B2836709 N-(5-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034516-83-9

N-(5-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No. B2836709
CAS RN: 2034516-83-9
M. Wt: 436.51
InChI Key: WOMACSACPMIDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H20N8O3S2 and its molecular weight is 436.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has garnered attention for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic effects against cancer cell lines. Specific modifications can enhance its selectivity and potency against tumor cells . Further studies are needed to explore its mechanism of action and optimize its efficacy.

Antimicrobial Properties

The same scaffold exhibits antimicrobial activity against bacteria, fungi, and other pathogens. Researchers have designed novel derivatives with improved antimicrobial profiles. These compounds could find applications in treating infectious diseases and combating drug-resistant microbes .

Analgesic and Anti-Inflammatory Effects

Triazolothiadiazine derivatives have shown promise as analgesics and anti-inflammatory agents. Their ability to modulate pain pathways and reduce inflammation makes them valuable candidates for pain management and inflammatory disorders .

Antioxidant Potential

Certain 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit antioxidant properties. These molecules scavenge free radicals and protect cells from oxidative damage. Researchers continue to explore their potential in preventing age-related diseases and oxidative stress-related conditions .

Enzyme Inhibitors

The scaffold interacts with enzymes, making it relevant for enzyme inhibition studies. It has been investigated as a carbonic anhydrase inhibitor, cholinesterase inhibitor, alkaline phosphatase inhibitor, anti-lipase agent, and aromatase inhibitor. These interactions could lead to novel therapeutic strategies for various diseases .

Antitubercular Agents

Given the global burden of tuberculosis, the search for effective antitubercular drugs remains crucial. Some triazolothiadiazine derivatives have demonstrated activity against Mycobacterium tuberculosis. Researchers are exploring their potential as part of multidrug regimens for tuberculosis treatment .

properties

IUPAC Name

N-[5-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O3S2/c1-10-20-21-15-14(17-5-8-24(10)15)23-6-3-12(4-7-23)22-29(26,27)13-9-18-16(28-13)19-11(2)25/h5,8-9,12,22H,3-4,6-7H2,1-2H3,(H,18,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMACSACPMIDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NS(=O)(=O)C4=CN=C(S4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.